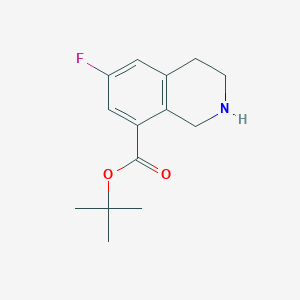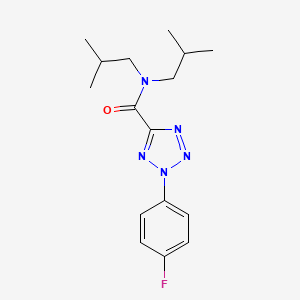
2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It likely contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The presence of a fluorophenyl group indicates a phenyl ring (a variant of benzene) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution, condensation, or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . Computational methods, such as density functional theory (DFT), can also provide insights into the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. The presence of the tetrazole ring and the fluorophenyl group could potentially influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the tetrazole ring and the fluorophenyl group) could affect properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Chemical PropertiesResearch has focused on the synthesis of related compounds, exploring their chemical properties and potential applications. For instance, studies have demonstrated methods for synthesizing derivatives and analogs featuring tetrazole and carboxamide functionalities, highlighting their relevance in developing pharmacologically active compounds and materials with unique properties (R. Ford et al., 1986; T. Norris, K. Leeman, 2008). These methodologies may provide a foundation for synthesizing and studying "2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide."
Pharmacological Potential
Several studies have investigated the pharmacological potential of compounds with structural similarities, focusing on their antiallergic, anticancer, and enzyme inhibition activities. These compounds have shown promising results in various bioactivity assays, suggesting potential research applications of "2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide" in drug discovery and development (L. Deady et al., 2005; I. Hutchinson et al., 2001).
Material Science Applications
Compounds with tetrazole and carboxamide groups have also been explored for their applications in material science, particularly in the synthesis of polymers and materials with specific photophysical properties. These applications indicate the potential of "2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide" in developing new materials with desirable characteristics (S. Hsiao, Chou-Huan Yu, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-N,N-bis(2-methylpropyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5O/c1-11(2)9-21(10-12(3)4)16(23)15-18-20-22(19-15)14-7-5-13(17)6-8-14/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDFWIAIJYWRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2857131.png)
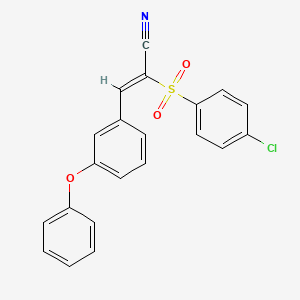

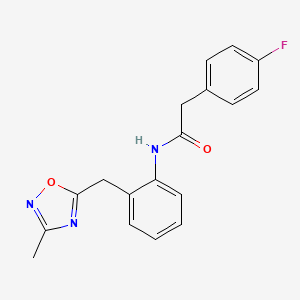

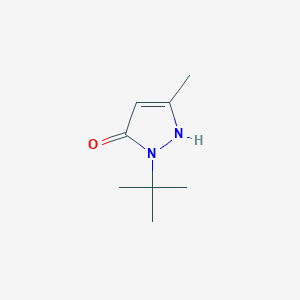

![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)
![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

